3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative featuring a chiral (3R)-piperidin-3-yl substituent at the N4 position and chlorine atoms at C3 and C4. This scaffold is recognized for its role in kinase inhibition, particularly targeting proteins such as mTOR and Src . Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are characterized by a planar heterocyclic core that mimics purine, enabling competitive binding to ATP pockets in kinases . The compound’s stereochemistry and substituents influence its selectivity and potency, as seen in analogs like OSI-027 (R39), which inhibits mTORC1/2 with IC50 values of 22 nM and 65 nM, respectively .
Properties
CAS No. |
2007916-09-6 |
|---|---|
Molecular Formula |
C10H12Cl2N6 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3,6-dichloro-N-[(3R)-piperidin-3-yl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12Cl2N6/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7/h5,13H,1-4H2,(H2,14,15,16,17,18)/t5-/m1/s1 |
InChI Key |
KAEYCMNBTPOCQN-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl |
Canonical SMILES |
C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 3,6-dichloropyrimidine under acidic conditions . The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazolo[3,4-d]pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK inhibitor for cancer treatment. CDK inhibitors are known to selectively target tumor cells, making them promising candidates for chemotherapy.
Biological Research: The compound is used in studies to understand cell cycle regulation and apoptosis.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Chemical Biology: The compound is used as a tool to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDK2/cyclin A2 . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Kinase Selectivity
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit structural diversity through substitutions at positions 1, 3, and 5. Key comparisons include:
- Stereochemical Influence: The (3R)-piperidin-3-yl group in the target compound enhances binding specificity compared to racemic analogs. For example, chiral modifications in 13an improved Src inhibition by 100-fold over non-chiral derivatives .
- Chlorine Substitutions : The 3,6-dichloro configuration increases electrophilicity, promoting covalent interactions with cysteine residues in kinases like BTK (as seen in ZYBT1 derivatives) .
Pharmacokinetics and Clinical Progress
- OSI-027 : Completed Phase I trials for solid tumors, demonstrating oral bioavailability and mTOR pathway suppression .
- ZYBT1 : BTK inhibitor with covalent binding mechanism; preclinical data show sustained target engagement .
- Compound 13an : Exhibited favorable pharmacokinetics (t1/2 = 8.2 h in mice) and is under evaluation for IND-enabling studies .
Biological Activity
3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13Cl2N5
- Molecular Weight : 323.61 g/mol
- CAS Number : 2007916-10-9
The compound primarily acts as an inhibitor of various protein kinases involved in cancer pathways. Its structure allows it to interact effectively with the ATP-binding sites of these kinases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anticancer Properties
Research indicates that 3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung carcinoma) | 1.89 | |
| MDA-MB-231 (breast) | <10 | |
| HT-29 (colon cancer) | 28.8 - 124.6 |
Inhibition of Kinases
The compound has shown promising results as an inhibitor of key kinases such as EGFR and MEK1. In silico docking studies have provided insights into its binding affinities:
These values indicate a strong affinity for these targets, suggesting that the compound may effectively disrupt signaling pathways critical for tumor growth.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a study involving A549 cells, treatment with the compound led to a significant reduction in cell viability, comparable to standard chemotherapeutics like cisplatin .
- Breast Cancer Model : Research demonstrated that the compound could inhibit the proliferation of MDA-MB-231 cells at concentrations lower than those required for conventional treatments .
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data specific to this compound is limited, general characteristics can be inferred from related pyrazolo[3,4-d]pyrimidine derivatives. These compounds typically exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles with moderate toxicity levels observed in vitro.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
